molecular formula CAsCl2N B14485486 Arsorocyanidous dichloride CAS No. 64049-13-4

Arsorocyanidous dichloride

Cat. No.: B14485486
CAS No.: 64049-13-4
M. Wt: 171.84 g/mol
InChI Key: CPWDUDFVRDSQHR-UHFFFAOYSA-N
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Description

Arsorocyanidous dichloride (hypothetical structure: As(CN)Cl₂) is a theoretical organoarsenic compound combining arsenic, cyanide, and chloride groups. Such compounds are often utilized in catalysis, organic synthesis, or specialized industrial applications due to their reactivity and electronic properties. For instance, arsenic trichloride (AsCl₃) is a well-characterized compound used as a precursor in semiconductor manufacturing and organic reactions . Palladium dichloride complexes, such as (1,1′-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, are critical catalysts in cross-coupling reactions like Suzuki-Miyaura couplings .

Properties

CAS No.

64049-13-4

Molecular Formula

CAsCl2N

Molecular Weight

171.84 g/mol

IUPAC Name

dichloroarsanylformonitrile

InChI

InChI=1S/CAsCl2N/c3-2(4)1-5

InChI Key

CPWDUDFVRDSQHR-UHFFFAOYSA-N

Canonical SMILES

C(#N)[As](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsorocyanidous dichloride typically involves the reaction of arsenic trichloride with cyanide sources under controlled conditions. One common method involves the use of sodium cyanide in an aqueous medium, followed by the addition of arsenic trichloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the potentially hazardous nature of the reactants. Safety protocols are strictly adhered to, given the toxic nature of both arsenic and cyanide compounds.

Chemical Reactions Analysis

Types of Reactions

Arsorocyanidous dichloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the compound into its oxide form, often using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride to convert the compound into its reduced form.

    Substitution: In substitution reactions, the chlorine atoms in this compound can be replaced by other groups, such as hydroxyl or alkyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, hydroxylamine.

Major Products Formed

The major products formed from these reactions include arsenic oxides, reduced arsenic compounds, and substituted derivatives of this compound.

Scientific Research Applications

Arsorocyanidous dichloride has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of arsenic toxicity and cyanide interactions.

    Medicine: Investigated for its potential use in chemotherapy, given the cytotoxic nature of arsenic compounds.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of arsorocyanidous dichloride involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The molecular targets include key enzymes involved in cellular respiration and DNA synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Arsorocyanidous dichloride with structurally or functionally analogous dichloride compounds, focusing on synthesis, reactivity, and applications.

Arsenic Trichloride (AsCl₃)

  • Structure : AsCl₃ consists of a central arsenic atom bonded to three chloride ligands.
  • Synthesis : Produced via direct chlorination of arsenic metal or arsenic trioxide.
  • Reactivity : Acts as a Lewis acid, participating in halogenation and Friedel-Crafts reactions.
  • Applications: Semiconductor doping, pesticide synthesis, and as a precursor for organoarsenic compounds.
  • Contrast with this compound : Unlike AsCl₃, the hypothetical this compound incorporates cyanide groups, likely enhancing its nucleophilic reactivity and coordination versatility .

Paraquat Dichloride (C₁₂H₁₄Cl₂N₂)

  • Structure : A bipyridyl herbicide with two chloride counterions.
  • Synthesis : Derived from 4,4′-bipyridine via alkylation and subsequent chloride salt formation.
  • Reactivity : Generates toxic free radicals upon redox cycling, leading to herbicidal activity.
  • Applications : Broad-spectrum herbicide (e.g., Para-Ken 250 Herbicide with 250 g/L paraquat dichloride).
  • Contrast with this compound : Paraquat dichloride lacks arsenic but shares chloride as a counterion. Its mechanism relies on redox chemistry rather than arsenic-mediated catalysis .

Triphenylphosphine Dichloride (C₁₈H₁₅Cl₂P)

  • Structure : A chlorophosphonium salt with two chloride ions.
  • Synthesis : Formed by reacting triphenylphosphine with chlorine gas.
  • Reactivity : Generates chlorophosphonium intermediates for Staudinger reactions and peptide couplings.
  • Applications : Used in organic synthesis to activate carbonyl groups.
  • Contrast with this compound : While both compounds are dichlorides, this compound’s arsenic-cyanide backbone may confer distinct electronic properties for asymmetric catalysis .

Palladium Dichloride Complexes (e.g., [PdCl₂(PPh₃)₂])

  • Structure : Palladium center coordinated to chloride and phosphine ligands.
  • Synthesis : Prepared via reaction of PdCl₂ with phosphine ligands in dichloroethane .
  • Reactivity : Key catalyst for C–C bond-forming reactions (e.g., Suzuki, Heck).
  • Applications : Pharmaceutical intermediates, polymer synthesis.
  • Contrast with this compound : Palladium complexes are transition-metal catalysts, whereas this compound’s arsenic base may favor main-group catalysis or niche redox applications .

Data Table: Comparative Properties of Dichloride Compounds

Compound Formula Key Reactivity Applications Reference ID
Arsenic Trichloride AsCl₃ Lewis acid, halogenation Semiconductors, organoarsenic synthesis
Paraquat Dichloride C₁₂H₁₄Cl₂N₂ Redox cycling, radical generation Herbicides
Triphenylphosphine Dichloride C₁₈H₁₅Cl₂P Chlorophosphonium ion generation Peptide coupling, Staudinger reactions
Palladium Dichloride Complex [PdCl₂(PPh₃)₂] Cross-coupling catalysis Pharmaceuticals, polymers
This compound As(CN)Cl₂ (hypothetical) Nucleophilic substitution, coordination Theoretical catalyst, specialty chems N/A

Research Findings and Limitations

  • Synthetic Challenges : Palladium dichloride catalysts achieve moderate yields (50–80%) in Suzuki reactions, but arsenic-based dichlorides may face stability issues under similar conditions .
  • Toxicity Considerations : Paraquat dichloride’s high toxicity contrasts with arsenic trichloride’s regulated use in electronics, highlighting the need for careful handling in this compound applications .
  • Functional Trade-offs: Triphenylphosphine dichloride’s reactivity in generating chlorophosphonium ions is well-documented, but this compound’s cyanide groups could enable novel reaction pathways .

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